

Application Notes and Protocols for In Vivo Studies of BI 689648

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Compound of Interest

Compound Name: BI 689648

Cat. No.: B606092

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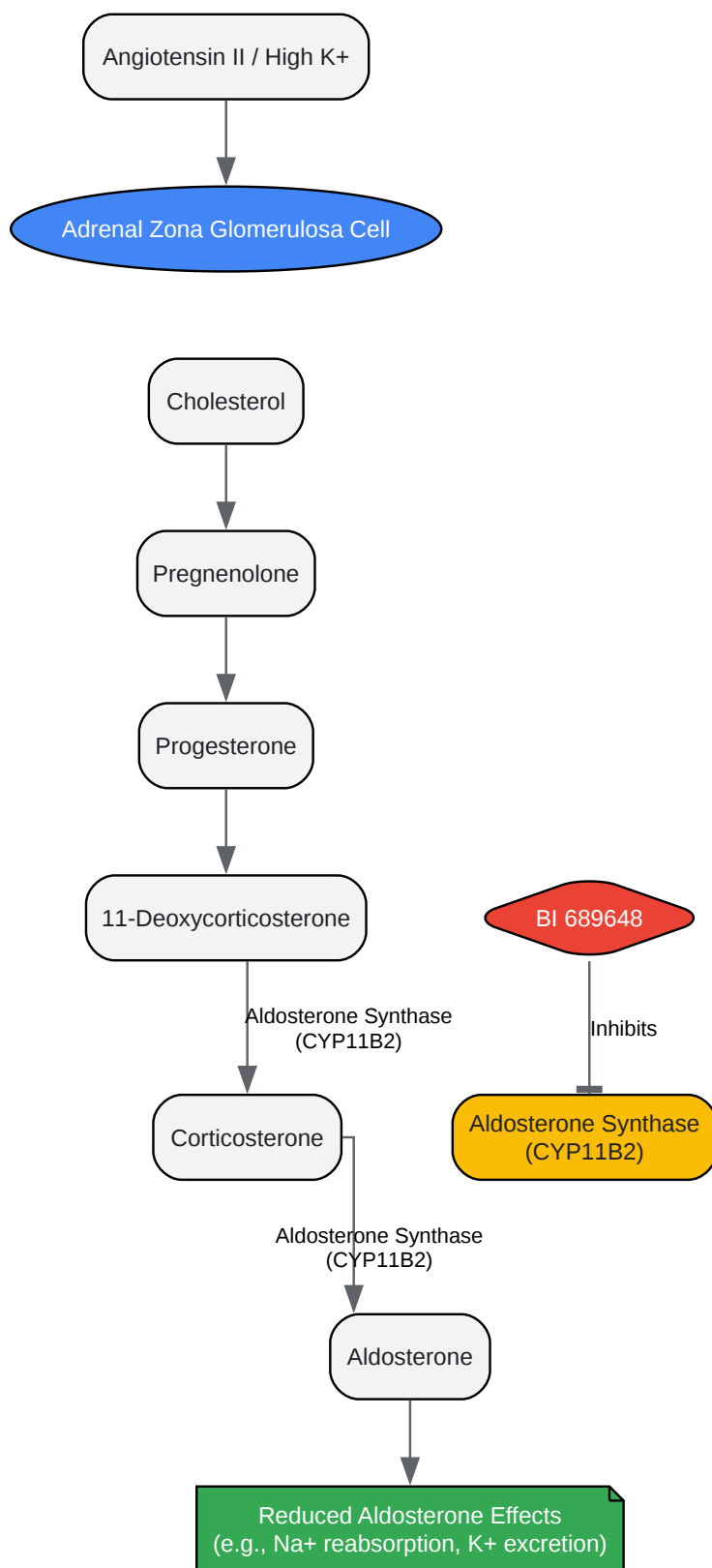
For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2, CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1][2] Due to its high selectivity for aldosterone synthase over cortisol synthase (cytochrome P450 11B1, CYP11B1), **BI 689648** presents a promising therapeutic agent for cardiovascular and metabolic diseases where aldosterone plays a detrimental role.[1][2] These application notes provide detailed experimental protocols for the in vivo evaluation of **BI 689648**, based on preclinical studies in nonhuman primates.

Signaling Pathway of Aldosterone Synthesis and Inhibition by BI 689648

Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex. The final and rate-limiting step, the conversion of 11-deoxycorticosterone to aldosterone, is catalyzed by aldosterone synthase. **BI 689648** selectively inhibits this enzyme, thereby reducing aldosterone production without significantly affecting cortisol synthesis.



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Caption: Simplified signaling pathway of aldosterone synthesis and its inhibition by **BI 689648**.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for **BI 689648**.

Table 1: In Vitro Inhibitory Activity of **BI 689648**

Target Enzyme	IC50 (nM)	Selectivity (over CYP11B1)	Reference
Aldosterone Synthase (CYP11B2)	2.1	~149-fold	[3]
Cortisol Synthase (CYP11B1)	310	-	[3]

Table 2: In Vivo Efficacy of **BI 689648** in Cynomolgus Monkeys

Parameter	Value	Reference
Aldosterone EC50	1.5 nM	[4]
Cortisol EC50	> 11,000 nM	[4]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of **BI 689648** in Cynomolgus Monkeys

Dose (oral)	Peak Plasma Concentration (Cmax)	Time to Cmax	Reference
5 mg/kg	~500 nM	Not specified	[1][2]

Table 4: Baseline and ACTH-Stimulated Hormone Levels in Vehicle-Treated Cynomolgus Monkeys

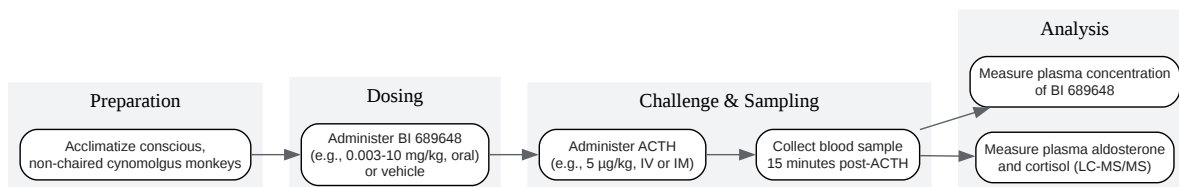
Hormone	Baseline (ng/mL)	ACTH-Stimulated (ng/mL)	Reference
Aldosterone	0.139	Not specified	[4]
Cortisol	50	Not specified	[4]

Experimental Protocols

In Vivo Adrenocorticotrophic Hormone (ACTH) Challenge Model in Cynomolgus Monkeys

This protocol is designed to assess the in vivo efficacy and selectivity of aldosterone synthase inhibitors.

Experimental Workflow:



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Caption: Experimental workflow for the in vivo ACTH challenge model.

Materials:

- **BI 689648**
- Vehicle control (e.g., appropriate solvent for **BI 689648**)
- Adrenocorticotrophic hormone (ACTH), synthetic (e.g., Cosyntropin)

- Conscious, non-chaired cynomolgus monkeys
- Blood collection tubes (e.g., containing EDTA)
- Centrifuge
- Pipettes and tips
- LC-MS/MS system

Procedure:

- Animal Acclimatization: Acclimatize conscious, non-chaired male or female cynomolgus monkeys to the experimental conditions to minimize stress-related hormonal fluctuations.
- Dosing:
 - Administer **BI 689648** orally at doses ranging from 0.003 to 10 mg/kg.[3]
 - Administer the vehicle control to a separate group of animals.
- ACTH Challenge:
 - At a specified time post-dose (e.g., corresponding to the expected T_{max} of **BI 689648**), administer a synthetic ACTH challenge. A typical dose is 5 µg/kg administered intravenously (IV) or intramuscularly (IM).
- Blood Sampling:
 - Collect a blood sample exactly 15 minutes after the ACTH administration.[3] This time point corresponds to the maximal ACTH-induced production of aldosterone and cortisol.[3]
 - Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.

- Hormone and Compound Analysis:
 - Quantify the concentrations of aldosterone and cortisol in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[5\]](#)[\[6\]](#)
 - Measure the plasma concentration of **BI 689648** to establish pharmacokinetic/pharmacodynamic relationships.

Data Analysis:

- Calculate the percent inhibition of aldosterone and cortisol production at each dose of **BI 689648** relative to the vehicle-treated, ACTH-stimulated group.
- Determine the in vivo EC50 values for aldosterone and cortisol inhibition by fitting the dose-response data to a suitable pharmacological model.

Analytical Methods

For the accurate quantification of aldosterone and cortisol in plasma, highly specific and sensitive methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the recommended method for the simultaneous measurement of aldosterone and cortisol in plasma due to its high specificity and sensitivity, which minimizes cross-reactivity with other steroids.[\[5\]](#)[\[6\]](#)[\[7\]](#) The method typically involves:

- Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the plasma matrix.
- Chromatographic Separation: Separation of aldosterone, cortisol, and an internal standard on a reverse-phase HPLC column.
- Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vivo evaluation of **BI 689648**. The ACTH-challenge model in cynomolgus monkeys is a robust method for assessing the potency and selectivity of aldosterone synthase inhibitors. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the pharmacological profile of **BI 689648** and similar compounds.

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